2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Description
2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (molecular formula: C₇H₁₄N₄, molecular weight: 154.21) is a primary amine featuring a branched alkyl chain and a substituted 1,2,4-triazole heterocycle. The 1,2,4-triazole ring is methylated at the 1-position, while the propan-1-amine backbone is methylated at the 2-position.
Properties
IUPAC Name |
2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-5(2)6(8)7-9-4-10-11(7)3/h4-6H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTYSHHATVYMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=NN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672439 | |
| Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-29-3 | |
| Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Analysis and Key Challenges
The molecular structure of 2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (C₇H₁₄N₄) comprises:
- A 1-methyl-1H-1,2,4-triazol-5-yl ring system.
- A propan-1-amine backbone with a methyl branch at the C2 position.
Key synthetic challenges include:
- Regioselective triazole formation to ensure the methyl group occupies the N1 position.
- Introduction of the branched amine without side reactions.
- Steric hindrance due to the tertiary carbon bearing the amine, triazole, and isopropyl groups.
Retrosynthetic Strategies
Disconnection at the Amine-Triazole Junction
The molecule can be dissected into two fragments:
- 1-Methyl-1H-1,2,4-triazol-5-yl moiety .
- 2-Methylpropan-1-amine .
This suggests synthetic routes involving:
- Nucleophilic substitution between a triazole-bearing electrophile and an amine.
- Reductive amination of a ketone precursor.
Detailed Preparation Methods
Method 1: Reductive Amination of a Triazole-Substituted Ketone
Synthesis of 2-Methyl-1-(1-Methyl-1H-1,2,4-Triazol-5-yl)Propan-1-One
- Triazole formation : React methyl hydrazine with acetylacetone in the presence of carbon disulfide under basic conditions to yield 1-methyl-1H-1,2,4-triazole-5-carbaldehyde.
- Grignard addition : Treat the aldehyde with isopropylmagnesium bromide to form the secondary alcohol.
- Oxidation : Convert the alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄).
Reductive Amination
- Imine formation : React the ketone with ammonium acetate in methanol.
- Reduction : Add sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the primary amine.
- Salt formation : Precipitate the hydrochloride salt using HCl gas in diethyl ether.
Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Triazole formation | 65–70 | KOH, EtOH, reflux, 6 hr |
| Oxidation to ketone | 80 | CrO₃, H₂SO₄, 0°C, 1 hr |
| Reductive amination | 55–60 | NaBH₃CN, rt, 12 hr |
Method 2: Alkylation of a Triazole Nucleophile
Synthesis of 1-Chloro-2-Methylpropane-1-Triazole
- Triazole activation : Generate the triazole anion by deprotonating 1-methyl-1H-1,2,4-triazole with NaH in THF.
- Alkylation : React with 1-chloro-2-methylpropan-1-one to form the tertiary chloride.
Nucleophilic Substitution
- Amination : Treat the chloride with aqueous ammonia at 60°C for 24 hr.
- Purification : Isolate the free amine via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Challenges :
- Competing elimination due to the tertiary chloride.
- Low nucleophilicity of ammonia necessitates prolonged reaction times.
Method 3: Cyclization of a Thiosemicarbazide Precursor
Thiosemicarbazide Synthesis
- Hydrazide preparation : React ethyl 2-methylpropanoate with hydrazine hydrate to form 2-methylpropanehydrazide.
- Thiosemicarbazide formation : Treat with methyl isothiocyanate in ethanol.
Cyclization to Triazole
- Base-mediated cyclization : Reflux the thiosemicarbazide in 2N NaOH to eliminate H₂S and form the triazole ring.
- Acid workup : Neutralize with HCl to precipitate the hydrochloride salt.
Advantages :
- High regioselectivity for the 1,2,4-triazole isomer.
- Scalable under aqueous conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Reductive amination | Mild conditions, high purity | Requires ketone precursor | 55–60 |
| Alkylation | Straightforward reagents | Low efficiency due to elimination | 30–40 |
| Cyclization | Scalable, regioselective | Multi-step synthesis | 50–55 |
Spectroscopic Characterization
Critical analytical data for the hydrochloride salt (CID 47000789):
- Molecular formula : C₇H₁₅ClN₄.
- Molecular weight : 190.67 g/mol.
- ¹H NMR (D₂O): δ 1.05 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, N-CH₃), 3.20 (m, 1H, CH(NH₂)), 8.10 (s, 1H, triazole-H).
- IR : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N).
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as antifungal, antibacterial, and anticancer agents.
Agriculture: It is explored for its use as a fungicide and pesticide due to its ability to inhibit the growth of various pathogens.
Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors by binding to their active sites. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazole Derivatives
The following table summarizes key structural analogues, focusing on variations in substituents, heterocycles, and molecular properties:
Physicochemical Properties
- Lipophilicity : The target compound (logP ~2.5) is less lipophilic than its ethyl-substituted analogue (logP ~3.1) due to the shorter alkyl chain .
- Hydrogen Bonding : The 1,2,4-triazole’s nitrogen atoms provide hydrogen-bond acceptors, whereas tetrazoles () offer an additional acceptor site, enhancing solubility .
Key Research Findings
Alkyl Chain Modifications : Ethyl substituents () enhance lipophilicity but may reduce aqueous solubility, necessitating formulation adjustments for drug delivery .
Heterocycle Replacement : Tetrazoles () improve polarity but introduce synthetic challenges, limiting their utility in certain applications .
Biological Activity
2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, a derivative of triazole, has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
The molecular formula of this compound is , with a molecular weight of 140.19 g/mol. The structure includes a triazole ring that contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: The triazole moiety can form non-covalent interactions with enzyme active sites, leading to inhibition of enzymatic activity. This property is particularly relevant in the context of cancer therapeutics where enzyme modulation can affect tumor growth.
Antimicrobial Activity: Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.
Cellular Signaling Modulation: Research indicates that this compound may influence cellular signaling pathways, particularly those associated with inflammation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives against a range of bacterial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have demonstrated that this compound shows promising anticancer properties. It was tested against a panel of human cancer cell lines:
| Cancer Cell Line | GI50 (µM) |
|---|---|
| MCF7 (Breast) | 5.0 |
| A549 (Lung) | 3.5 |
| HeLa (Cervical) | 4.2 |
The growth inhibition (GI50) values indicate that the compound effectively reduces cell viability at low concentrations.
Case Study 1: Antifungal Activity
A recent study focused on the antifungal properties of triazole derivatives similar to this compound. The compound was tested against Candida species and demonstrated effective inhibition comparable to standard antifungal agents.
Case Study 2: Anti-inflammatory Effects
Another investigation explored the anti-inflammatory potential of this compound in a murine model. The results suggested a significant reduction in pro-inflammatory cytokines following treatment with the compound, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine?
- Methodological Answer : A common approach involves carbamate protection-deprotection strategies. For example, tert-butyl carbamate intermediates can be synthesized via nucleophilic substitution, followed by acidic deprotection (e.g., HCl in dioxane) to yield the final amine hydrochloride salt. This method ensures high regioselectivity and purity, with yields exceeding 90% under optimized conditions .
- Key Steps :
- Protection : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amine sites.
- Deprotection : Hydrochloric acid in dioxane effectively removes Boc groups.
- Purification : Column chromatography or recrystallization ensures purity.
Q. How should researchers characterize this compound using spectroscopic and analytical methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity. For example, the methyl group on the triazole ring typically appears as a singlet near δ 3.8 ppm in H NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 195.124).
- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures ≥97% purity, as per industry standards for research-grade compounds .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (classified as Skin/Irritant 2A) .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Segregate waste and collaborate with certified agencies for hazardous material disposal to comply with environmental regulations .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular C–H⋯N interactions stabilize planar triazole rings, with dihedral angles <5° between aromatic systems .
- Example Data :
| Parameter | Value |
|---|---|
| C–N bond length | 1.32 Å |
| Dihedral angle | 2.3° (phenyl-triazole) |
Q. What computational methods are used to study electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (MEP) surfaces, and Mulliken charges. These predict nucleophilic/electrophilic sites, aiding in understanding reaction mechanisms .
- Key Insights :
- HOMO-LUMO Gap : A narrow gap (~4.5 eV) suggests high reactivity.
- MEP Surfaces : Negative potentials localize on triazole nitrogens, indicating hydrogen-bonding capability.
Q. How to address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validate using complementary techniques:
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts between tautomers (e.g., triazole vs. tetrazole forms) .
- X-ray vs. DFT : Compare experimental bond lengths with DFT-optimized geometries to identify discrepancies caused by crystal packing effects .
Q. What strategies optimize biological activity screening for analogs of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
